1H-Indole-5-carboxamide, N-[2-(2-methoxyphenoxy)ethyl]-1-methyl-
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Overview
Description
1H-Indole-5-carboxamide, N-[2-(2-methoxyphenoxy)ethyl]-1-methyl- is a compound belonging to the indole family, which is a significant class of heterocyclic compounds Indoles are known for their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indole-5-carboxamide, N-[2-(2-methoxyphenoxy)ethyl]-1-methyl- typically involves the reaction of 1H-indole-5-carboxylic acid with N-[2-(2-methoxyphenoxy)ethyl]-1-methylamine under specific conditions. The reaction is often carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1H-Indole-5-carboxamide, N-[2-(2-methoxyphenoxy)ethyl]-1-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen or the carboxamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
1H-Indole-5-carboxamide, N-[2-(2-methoxyphenoxy)ethyl]-1-methyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic effects, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1H-Indole-5-carboxamide, N-[2-(2-methoxyphenoxy)ethyl]-1-methyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, depending on the target enzyme or receptor .
Comparison with Similar Compounds
Similar Compounds
1H-Indole-5-carboxamide: A simpler analog without the N-[2-(2-methoxyphenoxy)ethyl]-1-methyl- group.
1H-Indole-3-carboxamide: Another analog with the carboxamide group at a different position on the indole ring.
Uniqueness
1H-Indole-5-carboxamide, N-[2-(2-methoxyphenoxy)ethyl]-1-methyl- is unique due to the presence of the N-[2-(2-methoxyphenoxy)ethyl]-1-methyl- group, which can enhance its binding affinity and specificity for certain molecular targets. This structural feature may also influence its pharmacokinetic properties, such as solubility and metabolic stability .
Properties
CAS No. |
1351690-42-0 |
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Molecular Formula |
C19H20N2O3 |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
N-[2-(2-methoxyphenoxy)ethyl]-1-methylindole-5-carboxamide |
InChI |
InChI=1S/C19H20N2O3/c1-21-11-9-14-13-15(7-8-16(14)21)19(22)20-10-12-24-18-6-4-3-5-17(18)23-2/h3-9,11,13H,10,12H2,1-2H3,(H,20,22) |
InChI Key |
HGRUZTVIXQTJJC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)C(=O)NCCOC3=CC=CC=C3OC |
Origin of Product |
United States |
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